6-Dehydrocortisol

Photoaffinity labeling Corticosteroid binding globulin Protein-steroid interaction

Analytical laboratories quantifying the Δ6-degradation impurity in hydrocortisone APIs require an authenticated reference standard with a certified chromatographic profile-substituting generic cortisol fails ICH Q3A/B and EP monograph requirements. • EP-certified reference standard with defined RRT ≈0.86 relative to hydrocortisone, enabling regulatory-compliant impurity quantification per EP acceptance limit NMT 0.50% • Structurally defined photoaffinity probe for site-specific CBG labeling at Trp-371 via the unique Δ6 double bond absent in cortisol • GR/MR selectivity tool: attenuated GR affinity with preserved MR interaction for pathway-specific pharmacological investigations • Supplied with full characterization data; ambient shipping; long-term storage at 2-8°C

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 600-99-7
Cat. No. B121214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydrocortisol
CAS600-99-7
SynonymsNSC 12881;  Δ6-Cortisol;  Δ6-Hydrocortisone;  (11β)-11,17,21-Trihydroxy-Pregna-4,6-diene-3,20-dione
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyIFOXVSBZLASBJM-VWUMJDOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydrocortisol for Analytical Standards & Research


6-Dehydrocortisol (CAS 600-99-7), also known as Δ6-Hydrocortisone or Hydrocortisone EP Impurity E, is a synthetic corticosteroid analog with the systematic name 11β,17,21-Trihydroxypregna-4,6-diene-3,20-dione [1]. This compound features a Δ6 double bond in the steroid B-ring that distinguishes it structurally from the endogenous glucocorticoid cortisol (Hydrocortisone). As a research compound and pharmacopoeial reference standard, it serves primarily in analytical method development, impurity profiling, and structure-activity relationship investigations of glucocorticoid receptor interactions [1].

EP Impurity E Reference StandardCertified for HPLC impurity quantification and method validation
CBG Photoaffinity ProbeΔ6-dependent covalent labeling for structural mapping studies
Selectivity Tool CompoundAttenuated GR affinity with retained MR interaction for pathway research

Why 6-Dehydrocortisol Cannot Be Substituted


Generic substitution of 6-Dehydrocortisol with cortisol or other common corticosteroids (e.g., prednisolone, corticosterone) fails due to two fundamental limitations. First, 6-Dehydrocortisol serves as a pharmacopoeial reference standard (Hydrocortisone EP Impurity E) with a certified chromatographic retention profile (relative retention time approximately 0.86 relative to hydrocortisone) that is essential for regulatory-compliant impurity quantification; no alternative compound can replicate this analytical reference function . Second, the Δ6 modification alters the compound's interaction with plasma binding proteins, enabling specific applications—most notably the site-specific photoaffinity labeling of corticosteroid binding globulin (CBG) at Trp-371—that structurally intact cortisol cannot perform [1].

Certified EP Impurity E Reference Profile

Replacement with cortisol or other corticosteroids may fail to provide the certified chromatographic identity and impurity quantification specificity required for pharmacopoeial methods.

Δ6-Dependent Photoaffinity Labeling

Cortisol lacks the Δ6 double bond; substitution would remove CBG photoaffinity labeling capability and eliminate covalent Trp-371 mapping utility.

6-Dehydrocortisol Comparative Evidence Guide


CBG Photoaffinity Labeling at Trp-371

6-Dehydrocortisol enables site-specific photoaffinity labeling of corticosteroid binding globulin (CBG) at tryptophan-371 (Trp-371), a unique covalent mapping capability not achievable with cortisol or other non-Δ6 corticosteroids [1]. The Δ6 double bond confers photoreactivity upon UV irradiation, allowing covalent attachment to CBG and subsequent peptide mapping to pinpoint the exact binding contact residue.

CBG Photoaffinity Labeling
Head-to-head
UV irradiation (λ>300 nm) Target: Trp-371 labeling confirmed by peptide mapping Comparator: Cortisol – no labeling
Supports CBG structural studies; cortisol does not provide this covalent mapping capability.
Requires UV activation and peptide mapping confirmation.
Photoaffinity labeling Corticosteroid binding globulin Protein-steroid interaction

GR vs. MR Binding Selectivity Profile

6-Dehydrocortisol exhibits a qualitatively distinct receptor binding profile compared to cortisol, characterized by reduced glucocorticoid receptor (GR) affinity while retaining significant mineralocorticoid receptor (MR) interaction [1]. The Δ6 modification in the B-ring sterically alters the ligand-receptor interface, shifting the selectivity balance.

GR vs MR Binding Selectivity
Class-level
Target: Reduced GR affinity; retained MR interaction Comparator (cortisol): Balanced GR/MR affinity
May support selective MR pathway interrogation; structurally distinct from cortisol.
Class-level SAR inference; receptor binding assays recommended for confirmation.
Glucocorticoid receptor Mineralocorticoid receptor Selectivity profiling

EP Impurity E Analytical Specificity

As Hydrocortisone EP Impurity E, 6-Dehydrocortisol is a pharmacopoeial reference standard with a defined relative retention time (RRT) of approximately 0.86 relative to hydrocortisone under standard EP HPLC conditions, and a specified acceptance limit of not more than 0.50% in hydrocortisone drug substance .

EP Impurity E Analytical Specificity
Head-to-head
HPLC RRT ≈ 0.86 (hydrocortisone 1.00) ΔRRT = -0.14, elutes earlier
Certified impurity identification; cortisol standard cannot substitute for regulatory quantification.
EP HPLC method; acceptance limit NMT 0.50%.
Pharmaceutical impurity analysis EP reference standard HPLC method validation

11β-HSD1 Substrate Recognition Impact

The Δ6 double bond in 6-Dehydrocortisol introduces a planar B-ring conformation that alters substrate recognition by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme responsible for intracellular conversion of inactive cortisone to active cortisol [1]. This structural constraint modifies the enzyme's catalytic efficiency compared to the fully saturated B-ring of cortisol.

11β-HSD1 Substrate Recognition
Class-level
Target: Altered enzyme interaction via Δ6 planar B-ring Comparator: Cortisol – flexible, non-planar B-ring
Provides conformationally constrained probe for 11β-HSD1 active-site studies.
Class-level inference; direct kinetic assays may be required for method validation.
11β-HSD1 metabolism Enzyme-substrate specificity Corticosteroid activation

6-Dehydrocortisol Research & QC Applications


Pharmaceutical Impurity Testing

6-Dehydrocortisol is procured as Hydrocortisone EP Impurity E reference standard for HPLC/UHPLC method validation and batch release testing of hydrocortisone active pharmaceutical ingredients (APIs) and finished drug products. Its defined RRT (≈0.86) and EP-specified acceptance limit (NMT 0.50%) enable regulatory-compliant quantification of this specific Δ6 degradation/process impurity, fulfilling ICH Q3A/B and pharmacopoeial monograph requirements.

CBG Structural Biology & Photoaffinity Mapping

6-Dehydrocortisol serves as an essential covalent photoaffinity probe for mapping steroid binding pockets on corticosteroid binding globulin (CBG). Its unique photoreactivity—derived from the Δ6 double bond absent in cortisol—enables site-specific labeling at Trp-371, facilitating peptide mapping studies to elucidate the molecular architecture of steroid-CBG recognition and to validate computational docking models of steroid transport proteins. [1]

GR vs. MR Selectivity Studies

6-Dehydrocortisol provides a structurally defined tool compound for dissecting GR versus MR signaling pathways in cellular assays. The Δ6 modification reduces GR affinity while preserving MR interaction, enabling researchers to probe MR-mediated transcriptional responses with attenuated GR activation. This selectivity profile distinguishes it from cortisol (balanced GR/MR activity) and supports pathway-specific pharmacological investigations. [2]

11β-HSD1 Substrate Recognition Studies

6-Dehydrocortisol is employed as a conformationally constrained substrate analog to investigate the active-site geometry and catalytic mechanism of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The planar B-ring induced by the Δ6 double bond provides a rigid molecular framework that probes enzyme-substrate conformational requirements, complementing studies using flexible endogenous substrates such as cortisol and cortisone. [3]

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Testing
Certified EP impurity reference standard identity and chromatographic retention profile
HPLC method specificity and regulatory impurity quantification compliance
CBG Structural Biology & Photoaffinity Mapping
Unique Δ6-dependent photoaffinity labeling capability
UV-induced covalent labeling efficiency and peptide mapping accuracy
GR vs MR Selectivity Studies
Attenuated GR affinity with preserved MR interaction
Pathway-specific transcriptional response assays; comparison with cortisol baseline
11β-HSD1 Substrate Recognition Studies
Conformationally constrained Δ6 steroid probe with planar B-ring
Enzyme kinetics and substrate docking studies under planar B-ring constraint

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21 linked technical documents
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